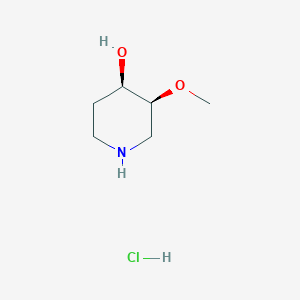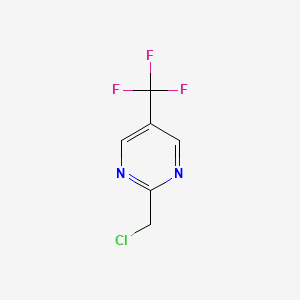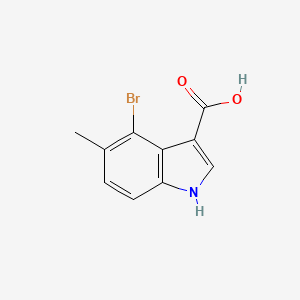![molecular formula C18H22N2O2 B12282823 tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate CAS No. 330804-01-8](/img/structure/B12282823.png)
tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate: is an organic compound with the molecular formula C18H22N2O2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: The synthesis of tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate can be achieved through a nucleophilic substitution reaction.
Boc Protection: Another method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activity.
- Used in the development of enzyme inhibitors.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in drug discovery and development processes.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate interactions and disruption of metabolic processes.
Comparison with Similar Compounds
- tert-Butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate
- tert-Butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
- tert-Butyl N-[[4-(aminophenyl)phenyl]methyl]carbamate
Uniqueness:
- tert-Butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.
- The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to similar compounds.
Properties
CAS No. |
330804-01-8 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-12-13-5-4-6-15(11-13)14-7-9-16(19)10-8-14/h4-11H,12,19H2,1-3H3,(H,20,21) |
InChI Key |
KUBBOKQREDUIST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


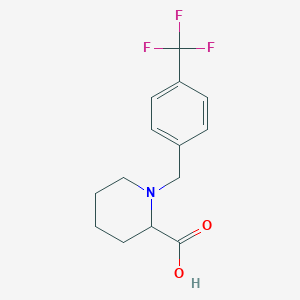
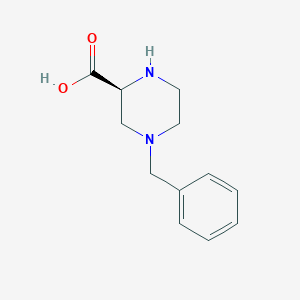
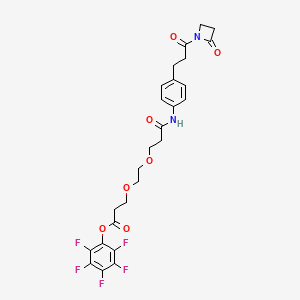

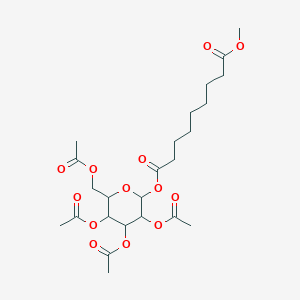
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
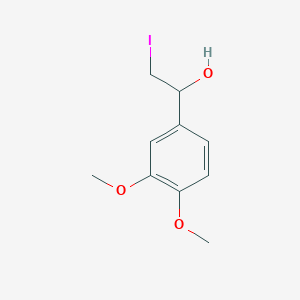
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)



